An In-depth Technical Guide to the Physicochemical Properties of 3-(6-Chloropyridin-3-yl)propanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(6-Chloropyridin-3-yl)propanoic Acid
This guide provides a comprehensive overview of the core physicochemical properties of 3-(6-Chloropyridin-3-yl)propanoic acid, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document moves beyond a simple listing of data points to offer insights into the causality behind experimental choices and to provide a framework for the practical application of this knowledge in a laboratory setting.
Introduction and Molecular Overview
3-(6-Chloropyridin-3-yl)propanoic acid is a substituted pyridine derivative with a propanoic acid moiety. Its chemical structure is fundamental to its physical and chemical behavior, influencing its solubility, acidity, and potential interactions with biological systems. Understanding these properties is a critical first step in the rational design of new therapeutic agents and in the development of robust synthetic and analytical methodologies.
Below is a visualization of the molecular structure of 3-(6-Chloropyridin-3-yl)propanoic acid.
Caption: Molecular structure of 3-(6-Chloropyridin-3-yl)propanoic acid.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-(6-Chloropyridin-3-yl)propanoic acid. It is important to note that while some of these values are predicted based on computational models, they provide a valuable starting point for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | PubChem[1] |
| Molecular Weight | 185.61 g/mol | Sigma-Aldrich |
| CAS Number | 117528-23-1 | BLDpharm[2] |
| Physical Form | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| XlogP | 1.6 | PubChem[1] |
| pKa | Not available | - |
| Solubility | Not available | - |
Experimental Determination of Physicochemical Properties
The acquisition of precise experimental data is paramount for the successful application of any chemical compound in research and development. This section outlines the standard methodologies for determining the key physicochemical properties of 3-(6-Chloropyridin-3-yl)propanoic acid.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[3][4]
Experimental Protocol:
-
Sample Preparation: A small amount of finely powdered, dry 3-(6-Chloropyridin-3-yl)propanoic acid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20°C per minute until it is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate determination.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Solubility Profiling
Determining the solubility of 3-(6-Chloropyridin-3-yl)propanoic acid in various solvents is crucial for its use in synthesis, purification, and formulation.[5][6]
Experimental Protocol (Isothermal Shake-Flask Method):
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene).
-
Sample Preparation: An excess amount of the compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
Sample Analysis: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of the carboxylic acid group at different pH values. This, in turn, influences its solubility, lipophilicity, and interaction with biological targets.
Experimental Protocol (Potentiometric Titration):
-
Sample Preparation: A known concentration of 3-(6-Chloropyridin-3-yl)propanoic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized.[7][8]
Lipophilicity (LogP) Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.[9][10]
Experimental Protocol (Shake-Flask Method):
-
Solvent System: The standard solvent system is n-octanol and water. The two phases are pre-saturated with each other before use.
-
Partitioning: A known amount of 3-(6-Chloropyridin-3-yl)propanoic acid is dissolved in one of the phases (e.g., water). An equal volume of the other phase (n-octanol) is added.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
-
Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Caption: Workflow for experimental determination of physicochemical properties.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propanoic acid chain. The chemical shifts and coupling patterns will be characteristic of their electronic environments.
¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule, with distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons.
Experimental Protocol:
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse sequences are used for both ¹H and ¹³C NMR.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups.
-
O-H stretch (carboxylic acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.[11]
-
C=O stretch (carboxylic acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹.[11]
-
C-Cl stretch: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.
-
C=N and C=C stretches (pyridine ring): Absorptions in the 1400-1600 cm⁻¹ region.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. A background spectrum is collected first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (185.61 g/mol ). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a peak at m/z 185 (for ³⁵Cl) and a peak at m/z 187 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the alkyl chain.
Experimental Protocol (Electron Ionization - EI):
-
Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Stability and Reactivity
The stability and reactivity of 3-(6-Chloropyridin-3-yl)propanoic acid are important considerations for its storage, handling, and use in chemical reactions.
-
Stability: As a solid, the compound is expected to be relatively stable under standard laboratory conditions. However, prolonged exposure to light, heat, or moisture should be avoided to prevent degradation.
-
Reactivity: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. The pyridine ring can be susceptible to nucleophilic substitution, particularly at the positions activated by the electron-withdrawing chlorine atom.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 3-(6-Chloropyridin-3-yl)propanoic acid. While a complete experimental dataset is not yet available in the public domain, this document offers a solid foundation for researchers by presenting predicted values, outlining robust experimental protocols for their determination, and discussing the expected spectroscopic characteristics. The methodologies and insights provided herein are intended to empower scientists and drug development professionals to effectively utilize this compound in their research endeavors.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]
-
Environmental Protection Agency. (2021, May 24). Analytical Method Summaries. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(3R)-1-(6-amino-5-chloropyrimidin-4-yl)piperidin-3-yl]propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental solubility and calculated solubility according to the regular solutions model of Hildebrand of ACP as a function of the solubility parameter of the solvent mixtures at 298.15 K. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(6-chloropyridin-3-yl)propanoic acid (C8H8ClNO2). Retrieved from [Link]
-
FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
-
ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). database C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(6-chloropyridine-3-sulfonamido)propanoic acid (C8H9ClN2O4S). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanoic acid. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0183946). Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of theoretical methods of calculation of partition coefficients for selected drugs. Retrieved from [Link]
-
SciSpace. (n.d.). A comparison of theoretical methods of calculation of partition coefficients for selected drugs. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloropropionic acid. Retrieved from [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
-
Bangladesh Journals Online. (2021, July 15). Synthesis, characterization and pharmacokinetic studies of 4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Xavier University of Louisiana. (n.d.). Determination of Melting Points. Retrieved from [Link]
-
Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]
-
Tyler DeWitt. (2014, March 22). Using Titration Data to Calculate the pKa of a Weak Acid. Retrieved from [Link]
-
University of Sindh. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from [Link]
-
MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
An Introduction to Analytical Chemistry. (n.d.). Chapter 3. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-chloro-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanoic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Propionic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000237). Retrieved from [Link]
-
SpectraBase. (n.d.). Propionic acid. Retrieved from [Link]
-
PubMed. (2016). Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein. Retrieved from [Link]
Sources
- 1. PubChemLite - 117528-23-1 (C8H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 2. 117528-23-1|3-(6-Chloropyridin-3-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. acdlabs.com [acdlabs.com]
- 10. acdlabs.com [acdlabs.com]
- 11. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
